(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride
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Overview
Description
(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a benzodiazole ring, which is further substituted with an ethyl group. The hydrochloride salt form enhances its solubility and stability, making it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an appropriate alkyl halide.
Boronic Acid Formation: The boronic acid group is introduced through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: (1-Ethyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-containing drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1-Ethyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. The boronic acid group acts as a nucleophile, participating in transmetalation with palladium complexes, which facilitates the coupling reaction .
Comparison with Similar Compounds
(1-Ethyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid: This compound is similar in structure but contains a fluorine atom, which can alter its reactivity and applications.
(1-Ethyl-1H-benzo[d]imidazol-5-yl)boronic acid: Another similar compound with slight structural variations that can impact its chemical properties.
Uniqueness: (1-Ethyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. These properties make it particularly valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
(1-ethylbenzimidazol-5-yl)boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2.ClH/c1-2-12-6-11-8-5-7(10(13)14)3-4-9(8)12;/h3-6,13-14H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVQWKISZNWJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=N2)CC)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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